5-[(Methylamino)methyl]pyrrolidin-3-ol, also known as (3S,5R)-5-Methylpyrrolidin-3-ol, is a chemical compound with the molecular formula CHNO and a CAS number of 1108234-25-8. This compound is classified under organic chemicals and is primarily recognized for its role in pharmaceutical applications due to its structural properties and biological activity.
The compound can be sourced from various chemical suppliers and is included in several chemical inventories, such as the European Inventory of Existing Commercial Chemical Substances (EINECS) and the European Chemicals Agency (ECHA) databases. It has been studied for its potential applications in medicinal chemistry and as a precursor in the synthesis of other organic compounds .
5-[(Methylamino)methyl]pyrrolidin-3-ol falls under the category of pyrrolidine derivatives, which are known for their diverse biological activities. It is classified as an organic compound and may also be considered a controlled substance analogue due to its structural similarities to other psychoactive substances .
The synthesis of 5-[(Methylamino)methyl]pyrrolidin-3-ol can be achieved through various methods, including:
The synthesis typically requires controlled conditions to ensure the selectivity of the reaction products. The use of solvents such as ethanol or methanol is common, along with catalysts like sodium cyanoborohydride for reductive amination processes. Reaction temperatures and times vary depending on the specific method employed.
The molecular structure of 5-[(Methylamino)methyl]pyrrolidin-3-ol features a pyrrolidine ring with a hydroxyl group and a methylamino side chain. The stereochemistry is significant, with specific configurations at the chiral centers influencing its biological activity.
5-[(Methylamino)methyl]pyrrolidin-3-ol participates in various chemical reactions typical for amines and alcohols:
The reactivity of this compound is influenced by its functional groups, allowing it to serve as an intermediate in the synthesis of more complex molecules or pharmaceuticals.
The mechanism of action for 5-[(Methylamino)methyl]pyrrolidin-3-ol primarily involves its interaction with biological targets such as enzymes or receptors within the central nervous system. Its structural similarity to neurotransmitters may facilitate binding to receptors involved in neurotransmission.
Research indicates that compounds similar to 5-[(Methylamino)methyl]pyrrolidin-3-ol can exhibit stimulant or depressant effects depending on their specific interactions with receptor sites .
The physical properties include:
Key chemical properties are:
Relevant data from studies indicate that these properties make it suitable for various applications in medicinal chemistry .
5-[(Methylamino)methyl]pyrrolidin-3-ol has significant applications in scientific research, particularly in:
Retrosynthetic deconstruction of 5-[(methylamino)methyl]pyrrolidin-3-ol reveals two primary disconnection strategies. The first approach targets the C-N bond of the methylaminomethyl side chain, leading to pyrrolidin-3-ol and formaldehyde/methylamine as synthons for reductive amination [4]. The second strategy disconnects the pyrrolidine ring, suggesting 4-hydroxybutanal and methylamine as precursors for a cyclative reductive amination. Industrial routes favor 1-methylpyrrolidin-3-one as a key intermediate, which undergoes reductive amination with methylamine to install the aminomethyl group . Alternative pathways utilize protected derivatives of prolinol (pyrrolidin-3-ol), where nitrogen functionalization precedes side-chain introduction. This dual-path approach accommodates diverse starting material availability and stereochemical requirements, with the keto intermediate route offering superior scalability (>80% yield in optimized batches) [4].
Table 1: Retrosynthetic Pathways for 5-[(Methylamino)methyl]pyrrolidin-3-ol
Disconnection Site | Synthons Generated | Key Intermediate | Complexity |
---|---|---|---|
Methylaminomethyl C-N bond | Pyrrolidin-3-ol + CH₂O/MeNH₂ | 3-Hydroxypyrrolidine | Low |
Pyrrolidine ring formation | 4-Hydroxybutanal + MeNH₂ | 4-Aminobutan-1-ol derivative | Moderate |
Keto reduction | 1-Methylpyrrolidin-3-one | 5-(Aminomethyl)pyrrolidinone | High (stereo) |
Enantioselective construction of the pyrrolidine core employs chiral catalysts for stereocontrol at C3 and C5. Asymmetric hydrogenation of enamide derivatives derived from N-protected pyrrolinones using Rh(I)-(R,R)-Et-DuPhos catalysts achieves >98% ee for the (3R)-isomer [4] [9]. Alternatively, chiral pool utilization leverages (R)- or (S)-malic acid to generate enantiopure pyrrolidin-3-ol precursors, which undergo subsequent functionalization at C5. For C5 aminomethylation, Pd-catalyzed allylic amination of (R)-N-Cbz-3-hydroxypyrrolidine with methylamine proceeds with retention of configuration (92% ee preservation) [9]. Recent advances demonstrate organocatalytic Mannich reactions between aldehyde precursors and N-(tert-butanesulfinyl)imines, yielding 3-hydroxy-5-aminomethylpyrrolidines with diastereomeric ratios >20:1 when catalyzed by L-proline-derived catalysts [4].
Table 2: Enantioselective Methods for Pyrrolidine Functionalization
Strategy | Catalyst/Chiral Auxiliary | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Enamide Hydrogenation | Rh-(R,R)-Et-DuPhos | >98 | 85 | High stereoinduction |
Chiral Pool (Malic Acid) | (R)-Malic acid derivative | >99 | 70 | No catalyst needed |
Organocatalytic Mannich | L-Proline-tert-leucine dipeptide | 95 | 78 | Atom economy |
Allylic Amination | Pd₂(dba)₃/(S)-BINAP | 92 | 90 | Late-stage functionalization |
Introduction of the methylaminomethyl group predominantly employs reductive amination between pyrrolidin-3-ol and formaldehyde, followed by methylation, or direct reaction with N-methylamine derivatives. Optimized conditions use aqueous formaldehyde (1.05-2.0 equivalents) and methylamine hydrochloride in methanol with NaBH₃CN as reductant (0°C to rt, 12h), yielding 75-82% of the target compound [8]. Critical parameters include:
Microwave irradiation significantly accelerates key steps in pyrrolidine synthesis, particularly ring-forming reactions. Cyclization of 4-chloro-1-(methylamino)butan-2-ol under MAOS (150°C, 20 min, DMF) achieves quantitative conversion versus 12 hours conventionally [2] [6]. This method enables rapid access to the pyrrolidine core with precise thermal control:
Stereoselective production of (3R,5R)- and (3S,5S)-diastereomers employs chiral resolution and asymmetric catalysis. Diastereomeric salt formation with (R)-mandelic acid isolates the (3R)-isomer from racemates with 99.5% de after recrystallization [9]. For de novo synthesis, Evans oxazolidinone auxiliaries direct stereochemistry during the pyrrolidine ring construction from glutamate precursors, preserving >98% ee during side-chain elaboration [5] [10]. Industrial processes leverage enzymatic desymmetrization of meso-precursors like N-Cbz-3,5-dihydroxypyrrolidine using lipase PS-30 (Amano), yielding (3R,5S)-monoacetate intermediates for amination sequences [4]. Key derivatives include:
Table 3: Stereocontrolled Synthesis Methods Comparison
Method | Chiral Control Element | de/ee (%) | Scale Limitation |
---|---|---|---|
Diastereomeric Salt Resolution | (R)-Mandelic acid | 99.5 | Industrial |
Evans Auxiliary | (4S)-Benzyloxazolidinone | >98 | Pilot plant |
Enzymatic Desymmetrization | Lipase PS-30 | 98 | Multi-kilogram |
Organocatalytic DKR | H-Pro-Pro-Asp-NH₂ | 94 | Lab-scale |
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: